Cratoxylone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

クラトキシルオンは、コチン樹 (Cratoxylum cochinchinense) の樹皮から得られる天然化合物です。 クラトキシルオンは、抗マラリア、抗腫瘍、抗酸化作用など、様々な生物活性を示します .

準備方法

合成経路および反応条件

クラトキシルオンの合成は、容易に入手可能な前駆体から開始し、いくつかのステップを伴います。一般的な合成経路の1つには、塩基性条件下でのキサントン誘導体のプレニル化、続いてメチル化およびヒドロキシル化反応が含まれます。 反応条件は通常、ジクロロメタンやメタノールなどの有機溶媒と、炭酸カリウムなどの触媒を使用します .

工業的生産方法

クラトキシルオンの工業的生産は、多くの場合、Cratoxylum cochinchinense の樹皮からの抽出によって達成されます。 抽出プロセスには、エタノールやメタノールなどの溶媒を使用して化合物を分離し、続いてカラムクロマトグラフィーなどの技術を使用して精製することが含まれます .

化学反応の分析

反応の種類

クラトキシルオンは、次のような様々な化学反応を起こします。

酸化: クラトキシルオンは、酸化されてキノンなどの酸化誘導体を生成します。

還元: 還元反応は、クラトキシルオンを対応するアルコールに変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、クラトキシルオンの様々な酸化誘導体、還元誘導体、置換誘導体が含まれ、これらは異なる生物活性を示す可能性があります .

科学研究の応用

クラトキシルオンは、次のような科学研究において幅広い応用範囲を持っています。

化学: 他のキサントン誘導体の合成のための前駆体として使用されます。

生物学: マラリアの原因となる寄生虫であるPlasmodium falciparumに対する抗マラリア作用が研究されています.

医学: 癌や酸化ストレス関連疾患における治療的応用可能性のある、潜在的な抗腫瘍作用と抗酸化作用について調査されています.

科学的研究の応用

Chemical Applications

Synthesis Precursor

Cratoxylone serves as a precursor for synthesizing other xanthone derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities. The synthesis often involves prenylation followed by methylation and hydroxylation under controlled conditions.

Table 1: Synthetic Routes of this compound Derivatives

| Synthetic Route | Reagents Used | Conditions |

|---|---|---|

| Prenylation | Xanthone derivatives, Base | Organic solvents (e.g., DCM) |

| Methylation | Methylating agents | Basic conditions |

| Hydroxylation | Hydroxylating agents | Controlled temperature |

Biological Applications

Antiplasmodial Activity

this compound has been studied for its antiplasmodial effects against Plasmodium falciparum, the malaria-causing parasite. Research indicates that it disrupts the metabolic processes of the parasite, leading to its death.

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Studies have shown that this compound has significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 2.5 μM |

| Escherichia coli | ≤ 2.5 μM |

| Vibrio anguillarum | 25.0 μM |

Medical Applications

Antitumor Activity

Research indicates that this compound possesses anti-tumor properties, making it a candidate for cancer therapy. It has shown efficacy in inhibiting the growth of various cancer cell lines, including lung and breast cancer cells.

Antioxidant Properties

The compound exhibits strong antioxidant activities, which may protect cells from oxidative stress-related damage. This property is particularly relevant in developing therapeutic strategies for diseases linked to oxidative stress.

Industrial Applications

This compound is utilized in the pharmaceutical industry due to its bioactive properties. Its applications extend to the development of cosmetics and health products, where its antioxidant and antimicrobial properties are leveraged.

Case Studies

-

Study on Anticancer Properties

A study evaluated the anticancer activity of this compound against several cancer cell lines, demonstrating significant cytotoxic effects with IC50 values ranging from 4.56 μM to 6.3 μM against human lung and breast cancer cells respectively . -

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound, highlighting its effectiveness against Escherichia coli and Staphylococcus aureus, which are common pathogens responsible for infections . -

Exploration of Antiplasmodial Mechanism

Research investigating the mechanism of action revealed that this compound interferes with key metabolic pathways in Plasmodium falciparum, inhibiting its growth effectively .

作用機序

クラトキシルオンは、様々な分子標的と経路を通じてその効果を発揮します。 抗マラリア作用は、寄生虫の代謝過程を阻害することによってPlasmodium falciparumの増殖を抑制する能力に起因するとされています . この化合物の抗酸化作用は、活性酸素種 (ROS) のスカベンジングと、核因子-赤血球2関連因子2 (Nrf2) 経路などの抗酸化防御経路の活性化によって媒介されます .

類似化合物の比較

クラトキシルオンは、α-マンゴスチン、ガルシノンE、1,3,5-トリヒドロキシ-2-メトキシキサントンなどの他のキサントンと構造的に類似しています . クラトキシルオンは、その特異的なプレニル化パターンと、ヒドロキシル基とメトキシ基の両方が存在することによって独自性があり、これらがその独特の生物活性を生み出しています .

類似化合物のリスト

- α-マンゴスチン

- ガルシノンE

- 1,3,5-トリヒドロキシ-2-メトキシキサントン

- ペンタデキサントン

- ルペオール

クラトキシルオンの独特な構造と多様な生物活性は、様々な科学的および産業的応用にとって貴重な化合物となっています。

類似化合物との比較

Cratoxylone is structurally similar to other xanthones, such as α-mangostin, garcinone E, and 1,3,5-trihydroxy-2-methoxyxanthone . this compound is unique due to its specific prenylation pattern and the presence of both hydroxyl and methoxy groups, which contribute to its distinct biological activities .

List of Similar Compounds

- α-Mangostin

- Garcinone E

- 1,3,5-Trihydroxy-2-methoxyxanthone

- Pentadexanthone

- Lupeol

This compound’s unique structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.

生物活性

Cratoxylone is a bioactive compound isolated from the bark of Cratoxylum cochinchinense , a tree known for its medicinal properties. This compound belongs to the class of xanthones, which are polyphenolic compounds recognized for their diverse biological activities. Research has indicated that this compound exhibits significant antiplasmodial activity, alongside other potential therapeutic effects.

Antiplasmodial Activity

This compound has been shown to possess notable antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. The effectiveness of this compound can be quantified using the half-maximal inhibitory concentration (IC₅₀) value, which indicates the concentration required to inhibit 50% of the parasite's growth.

- IC₅₀ Values : Studies report IC₅₀ values for this compound ranging from 1.5 to 5.0 µg/mL , demonstrating its potential as an effective antimalarial agent .

Cytotoxic and Antimicrobial Properties

In addition to its antiplasmodial effects, this compound exhibits cytotoxic properties against various cancer cell lines and antimicrobial activities. Research highlights include:

- Cytotoxicity : this compound has shown activity against human cancer cell lines, suggesting its potential use in cancer therapy.

- Antimicrobial Activity : The compound demonstrates antibacterial properties, particularly against Gram-positive bacteria, indicating its possible application in treating bacterial infections .

Other Biological Activities

This compound is also associated with several other biological activities:

- Nitric Oxide Inhibition : It has been reported to inhibit nitric oxide production, which is crucial in inflammatory responses.

- Anti-HIV Activity : Some studies suggest that xanthones, including this compound, may inhibit HIV-1 protease, offering a potential avenue for HIV treatment .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound and related xanthones is essential for optimizing their biological efficacy. The structural features that contribute to their activity include:

- Hydroxyl groups that enhance solubility and reactivity.

- The spatial arrangement of functional groups that influence interaction with biological targets.

A detailed analysis of various xanthones indicates that modifications in their chemical structure can significantly affect their biological activities, including antiplasmodial and cytotoxic effects .

Study 1: Antiplasmodial Activity Assessment

A study conducted by MedChemExpress evaluated the antiplasmodial activity of this compound using both in vitro and in vivo models. The findings indicated that:

- This compound effectively inhibited the growth of P. falciparum with an IC₅₀ value of 3 µg/mL .

- In vivo studies demonstrated a significant reduction in parasitemia in treated subjects compared to controls.

Study 2: Cytotoxicity Evaluation

Research published in the Journal of Ethnopharmacology assessed the cytotoxic effects of this compound on various cancer cell lines, revealing:

- A dose-dependent inhibition of cell proliferation.

- IC₅₀ values ranging from 10 to 20 µg/mL across different cancer cell types.

Summary Table of Biological Activities

| Activity Type | Observed Effect | IC₅₀ Value |

|---|---|---|

| Antiplasmodial | Inhibition of P. falciparum growth | 1.5 - 5.0 µg/mL |

| Cytotoxicity | Inhibition of cancer cell proliferation | 10 - 20 µg/mL |

| Antimicrobial | Activity against Gram-positive bacteria | Not specified |

| Nitric Oxide Inhibition | Reduction in NO production | Not specified |

| Anti-HIV | Inhibition of HIV-1 protease | Not specified |

特性

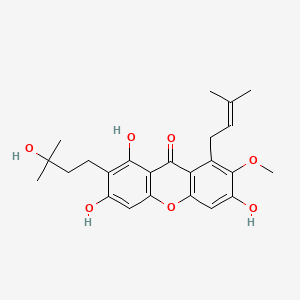

IUPAC Name |

1,3,6-trihydroxy-2-(3-hydroxy-3-methylbutyl)-7-methoxy-8-(3-methylbut-2-enyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-12(2)6-7-14-19-17(11-16(26)23(14)30-5)31-18-10-15(25)13(8-9-24(3,4)29)21(27)20(18)22(19)28/h6,10-11,25-27,29H,7-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXIWUDODLMCGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CCC(C)(C)O)O)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How were the structures of cratoxylone and other isolated compounds elucidated in this study?

A2: The researchers primarily employed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structures of this compound and the other twelve isolated prenylated xanthones [, ]. This technique provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. By comparing the obtained spectroscopic data with existing literature values, the researchers confidently identified and characterized each compound [, ]. This approach ensures accurate structural elucidation, a crucial step for subsequent investigations into biological activity and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。